2-Propanol, 1-phenylthio- 2-Propanol, 1-phenylthio-
Brand Name: Vulcanchem
CAS No.: 937-56-4
VCID: VC14419365
InChI: InChI=1S/C9H12OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
SMILES:
Molecular Formula: C9H12OS
Molecular Weight: 168.26 g/mol

2-Propanol, 1-phenylthio-

CAS No.: 937-56-4

Cat. No.: VC14419365

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

2-Propanol, 1-phenylthio- - 937-56-4

Specification

CAS No. 937-56-4
Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
IUPAC Name 1-phenylsulfanylpropan-2-ol
Standard InChI InChI=1S/C9H12OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Standard InChI Key LMWDPYSNDDVIAD-UHFFFAOYSA-N
Canonical SMILES CC(CSC1=CC=CC=C1)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

2-Propanol, 1-phenylthio- is systematically named 1-phenylsulfanylpropan-2-ol under IUPAC guidelines . Its molecular formula C9H12OS\text{C}_9\text{H}_{12}\text{OS} reflects a propanol backbone (C3H7O\text{C}_3\text{H}_7\text{O}) substituted with a phenylthio group (C6H5S\text{C}_6\text{H}_5\text{S}) at the first carbon. The compound’s SMILES notation, CC(CSC1=CC=CC=C1)O, encodes its connectivity: a central carbon bonded to a hydroxyl group, a methyl group, and a phenylthio moiety .

Stereochemical and Conformational Properties

The molecule exhibits conformational flexibility due to free rotation around the C-S bond. Density functional theory (DFT) calculations predict a preferred conformation where the phenyl ring lies perpendicular to the propanol chain, minimizing steric hindrance . The InChIKey LMWDPYSNDDVIAD-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic features .

Table 1: Key Identifiers of 2-Propanol, 1-Phenylthio-

PropertyValueSource
CAS Number937-56-4
Molecular FormulaC9H12OS\text{C}_9\text{H}_{12}\text{OS}
Molecular Weight168.26 g/mol
SMILESCC(CSC1=CC=CC=C1)O
InChIKeyLMWDPYSNDDVIAD-UHFFFAOYSA-N

Synthesis and Preparation

Classical Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A 1994 Tetrahedron publication describes the reaction of 2-propanol derivatives with thiophenol (C6H5SH\text{C}_6\text{H}_5\text{SH}) in the presence of a base, yielding 2-propanol, 1-phenylthio- with moderate efficiency . For example:

CH3C(OH)CH2Cl+C6H5SHBaseCH3C(OH)CH2SPh+HCl\text{CH}_3\text{C(OH)CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{SH} \xrightarrow{\text{Base}} \text{CH}_3\text{C(OH)CH}_2\text{SPh} + \text{HCl}

This method achieves yields of 44–77% under optimized conditions (70°C, 20 hours) .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 2-propanol, 1-phenylthio- remain limited, but computational estimates predict a boiling point of ~250–300°C and a density of 1.2 g/cm³ . The compound’s logP value of 1.47 indicates moderate lipophilicity, favoring solubility in organic solvents like acetonitrile and toluene .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O-H stretch) and 1050 cm⁻¹ (C-S stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl₃) signals include δ 1.3 (s, 3H, CH₃), δ 3.7 (m, 1H, CH-OH), and δ 7.2–7.4 (m, 5H, aromatic) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 168.06 ([M]⁺), with fragmentation patterns dominated by loss of H₂O (-18 Da) and SPh (-93 Da) .

Reactivity and Applications

Nucleophilic Substitution

The hydroxyl group undergoes esterification and etherification, while the phenylthio moiety participates in oxidation reactions. For instance, treatment with hydrogen peroxide yields sulfoxide derivatives, valuable in asymmetric synthesis .

Pharmaceutical Intermediates

Though direct applications are underexplored, structural analogs like 1-amino-2-(phenylthio)-2-propanol (CAS 63716-02-9) serve as precursors to β-amino alcohols, key motifs in antihypertensive agents .

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